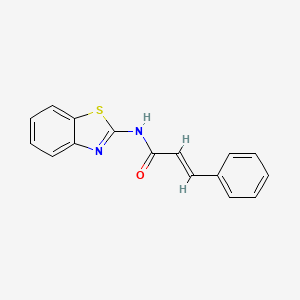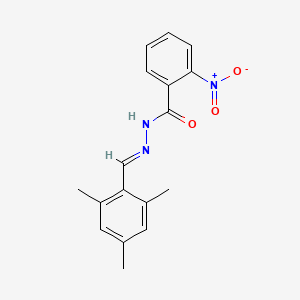![molecular formula C20H21Cl2N5O B5524892 4-{(2,4-dichlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5524892.png)
4-{(2,4-dichlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Introduction The chemical compound "4-{(2,4-dichlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine" is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse chemical reactivity and have been studied in various contexts, including organic synthesis and pharmacological activity.
Synthesis Analysis The synthesis of morpholine derivatives generally involves multistep chemical reactions including alkylation, acylation, and cyclization processes. Typically, the starting materials might include chloroethyl morpholine hydrochloride and dichlorophenyl or dimethylphenyl precursors. These materials undergo a series of chemical transformations leading to the target compound (Mamatha S.V et al., 2019).
Molecular Structure Analysis The molecular structure of morpholine derivatives is characterized using techniques such as NMR, IR, Mass spectroscopy, and X-ray diffraction. These methods provide insights into the arrangement of atoms within the molecule and the configuration of its functional groups (A. Prabhakaran et al., 2021).
Chemical Reactions and Properties Morpholine derivatives engage in various chemical reactions, including nucleophilic substitutions and coupling reactions. Their chemical properties are influenced by the substituents on the morpholine ring and the presence of additional functional groups, which can alter reactivity and interaction with other chemicals (A. Singh et al., 2000).
Physical Properties Analysis The physical properties of morpholine derivatives, such as solubility, melting point, and crystalline structure, are significant for their application and handling. These properties are typically determined experimentally and vary depending on the specific structure and substituents of the compound (K. Heinecke et al., 2001).
Chemical Properties Analysis The chemical properties, such as acidity, basicity, and reactivity, of morpholine derivatives are critical for their chemical behavior and potential applications. These properties are influenced by the electronic structure and the nature of substituents attached to the morpholine ring (Y. C. S. Kumar et al., 2007).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Research has been conducted on the synthesis of new compounds through the condensation of active methylene compounds with certain derivatives, leading to the formation of structures that can potentially serve as intermediates for further chemical reactions. For instance, morpholine derivatives have been utilized in the synthesis of isothiazole and benzothiophene derivatives, showcasing the versatility of morpholine in facilitating ring synthesis and rearrangements (K. Emayan et al., 1997).
Crystal Structure Analysis
- The crystal structure of dimethomorph, a morpholine fungicide, has been determined, revealing the dihedral angles between the central chlorophenyl and terminal benzene and morpholine rings. This analysis helps in understanding the molecular conformation and potential interactions of morpholine derivatives in biological systems (Gihaeng Kang et al., 2015).
Complexation with Metals
- Morpholine derivatives have been synthesized and complexed with palladium(II) and mercury(II), demonstrating the potential of these compounds in catalysis and materials science. The structural characterization of these complexes provides insights into their chemical behavior and potential applications in synthetic chemistry (A. Singh et al., 2000).
Antimicrobial Activity
- The search for new antimicrobial agents has led to the investigation of morpholine-containing derivatives for their potential to inhibit microbial growth. Studies have shown that certain morpholine derivatives exhibit significant antibacterial and antifungal activities, suggesting their use in developing new antimicrobial drugs (H. Yeromina et al., 2019; H. Bektaş et al., 2010).
Photophysical Characterization
- Studies on morpholine derivatives have also extended to their photophysical properties, such as absorption and emission spectra, providing valuable data for potential applications in materials science and molecular engineering (Taylor Chin et al., 2010).
Eigenschaften
IUPAC Name |
4-[(2,4-dichlorophenyl)-[1-(2,6-dimethylphenyl)tetrazol-5-yl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N5O/c1-13-4-3-5-14(2)18(13)27-20(23-24-25-27)19(26-8-10-28-11-9-26)16-7-6-15(21)12-17(16)22/h3-7,12,19H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWBZNHONHLQDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)C(C3=C(C=C(C=C3)Cl)Cl)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-3-isopropyl-5-isoxazolecarboxamide](/img/structure/B5524818.png)

![2-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1,3-benzothiazole](/img/structure/B5524824.png)
![3-{1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5524826.png)
![1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5524837.png)



![ethyl 4-[(3,4-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5524874.png)



![1-(ethylsulfonyl)-N-[2-(4-morpholinylmethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5524903.png)
